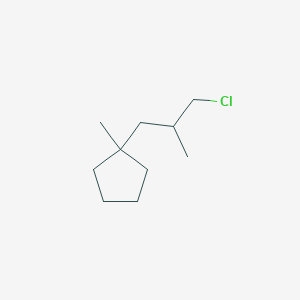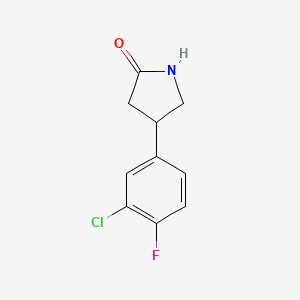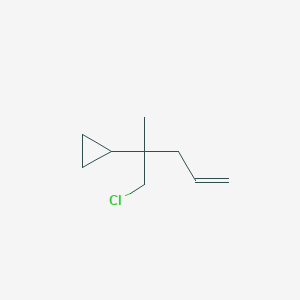![molecular formula C15H23N3O5 B13195251 Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a tert-butoxycarbonyl-protected amino group attached to a pyridine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps One common method starts with the protection of the amino group on the pyridine ring using tert-butoxycarbonyl (Boc) protectionThe final step involves the addition of the hydroxypropanoate moiety under controlled conditions to ensure the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of high-purity reagents and solvents to achieve consistent yields and minimize impurities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines .
科学的研究の応用
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a probe in drug discovery.
作用機序
The mechanism of action of ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Contains a cyclopropane ring instead of a pyridine ring.
N-(tert-butoxycarbonyl)-N-methylglycinate: Similar Boc-protected amino group but different overall structure.
Uniqueness
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is unique due to its combination of functional groups and the presence of a pyridine ring. This structure allows for diverse chemical reactivity and specific interactions with biological targets, making it a valuable compound in various fields of research .
特性
分子式 |
C15H23N3O5 |
|---|---|
分子量 |
325.36 g/mol |
IUPAC名 |
ethyl 2-amino-3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C15H23N3O5/c1-5-22-13(20)10(16)11(19)9-7-6-8-17-12(9)18-14(21)23-15(2,3)4/h6-8,10-11,19H,5,16H2,1-4H3,(H,17,18,21) |
InChIキー |
WTFYPPXJZLCWOC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
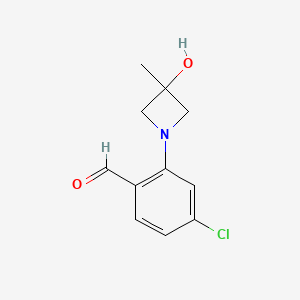
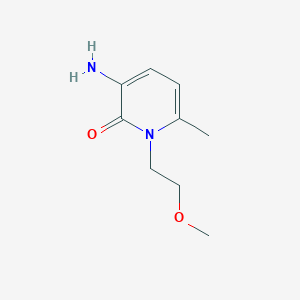
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
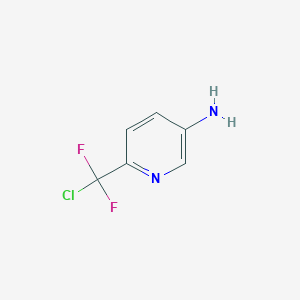
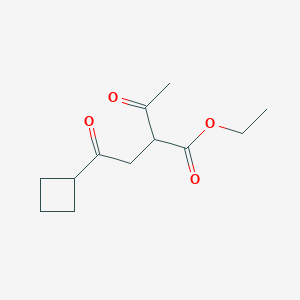

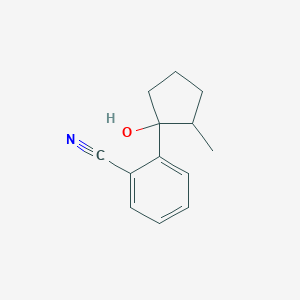


![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
